Cas no 84589-38-8 (3-Pyridinecarboxamide,6-(1-methylethyl)-)

3-Pyridinecarboxamide,6-(1-methylethyl)- is a substituted pyridine derivative characterized by its carboxamide functional group and isopropyl substitution at the 6-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthesis. Its structural features, including the electron-withdrawing carboxamide group and steric influence of the isopropyl substituent, may enhance binding affinity or modulate reactivity in targeted applications. The compound's stability and solubility profile make it suitable for further derivatization or mechanistic studies. Researchers value its role in developing bioactive molecules, particularly in kinase inhibition or other therapeutic areas requiring pyridine-based scaffolds.
3-Pyridinecarboxamide,6-(1-methylethyl)- structure
84589-38-8 structure
Product Name:3-Pyridinecarboxamide,6-(1-methylethyl)-
CAS No:84589-38-8
MF:C9H12N2O
MW:164.204381942749
CID:707380
PubChem ID:821161
Update Time:2025-05-28

3-Pyridinecarboxamide,6-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxamide,6-(1-methylethyl)-
    • 6-ISOPROPYLNICOTINAMIDE
    • 6-(1-Methylethyl)-3-pyridinecarboxamide (ACI)
    • 6-Isopropylpyridine-3-carboxamide
    • AQ-917/42754211
    • GS2378
    • SCHEMBL531287
    • 6-propan-2-ylpyridine-3-carboxamide
    • AKOS006292454
    • 3-Pyridinecarboxamide, 6-(1-methylethyl)-
    • SB54914
    • 84589-38-8
    • Inchi: 1S/C9H12N2O/c1-6(2)8-4-3-7(5-11-8)9(10)12/h3-6H,1-2H3,(H2,10,12)
    • InChI Key: FDFFHYQARQYBBY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C(C)C)=NC=1)N

Computed Properties

  • Exact Mass: 164.094963011g/mol
  • Monoisotopic Mass: 164.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 56Ų

3-Pyridinecarboxamide,6-(1-methylethyl)- Pricemore >>

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3-Pyridinecarboxamide,6-(1-methylethyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Radiation-induced alkylation, hydroxyalkylation, and reduction of pyridinecarboxamides in acidic alcoholic solutions
Sugimori, Akira; et al, Bulletin of the Chemical Society of Japan, 1982, 55(9), 3055-6

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Ammonium persulfate ,  Silver nitrate Solvents: Water
Reference
Modification of pyridine-3-carboxamide (nicotinamide) by radical substitution
Tada, Masaru; et al, Journal of Heterocyclic Chemistry, 1989, 26(1), 45-8

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Ammonium persulfate ,  Silver nitrate Solvents: Water
Reference
Modification of pyridine-3-carboxamide (nicotinamide) by radical substitution
Tada, Masaru; et al, Journal of Heterocyclic Chemistry, 1989, 26(1), 45-8

3-Pyridinecarboxamide,6-(1-methylethyl)- Raw materials

3-Pyridinecarboxamide,6-(1-methylethyl)- Preparation Products

Additional information on 3-Pyridinecarboxamide,6-(1-methylethyl)-

3-Pyridinecarboxamide,6-(1-methylethyl)- (CAS No. 84589-38-8): A Comprehensive Overview

3-Pyridinecarboxamide,6-(1-methylethyl)-, with the CAS number 84589-38-8, is a specialized organic compound that has garnered significant attention in the pharmaceutical and chemical research sectors. This compound, often referred to by its systematic name, belongs to the pyridine family, a class of heterocyclic compounds known for their diverse applications. The presence of the isopropyl group at the 6-position of the pyridine ring and the carboxamide functional group at the 3-position makes this molecule particularly interesting for researchers exploring novel bioactive molecules.

The chemical structure of 3-Pyridinecarboxamide,6-(1-methylethyl)- features a pyridine core, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The substitution pattern—6-(1-methylethyl) and 3-carboxamide—imparts unique physicochemical properties to this compound. These properties include moderate polarity, solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, and stability under standard laboratory conditions. Such characteristics make it a viable candidate for various synthetic and medicinal chemistry applications.

One of the most compelling aspects of 3-Pyridinecarboxamide,6-(1-methylethyl)- is its potential role in drug discovery. Pyridine derivatives are widely recognized for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Researchers are particularly interested in how the isopropyl-carboxamide moiety could enhance binding affinity to biological targets, such as enzymes or receptors. This has led to increased searches for "pyridine derivatives in drug development" and "CAS 84589-38-8 applications" in scientific databases.

In addition to its pharmaceutical potential, 3-Pyridinecarboxamide,6-(1-methylethyl)- is also explored in material science. The compound's ability to form hydrogen bonds via its carboxamide group makes it a candidate for designing supramolecular structures or functional materials. Recent trends in "smart materials using heterocyclic compounds" highlight the growing interest in such applications.

The synthesis of 3-Pyridinecarboxamide,6-(1-methylethyl)- typically involves multi-step organic reactions, including amide coupling and pyridine functionalization. Advanced techniques like microwave-assisted synthesis or catalytic methods are often employed to improve yield and purity. These methodologies align with the broader industry shift toward "green chemistry" and "sustainable synthesis," topics frequently searched by chemists and environmental scientists.

From a commercial perspective, 3-Pyridinecarboxamide,6-(1-methylethyl)- is available through specialty chemical suppliers, catering to research institutions and pharmaceutical companies. Its market demand is driven by the expanding need for high-value intermediates in drug development. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely used to verify its purity and structure, ensuring compliance with industry standards.

Safety and handling of 3-Pyridinecarboxamide,6-(1-methylethyl)- follow general laboratory protocols for organic compounds. While not classified as hazardous, proper storage in a cool, dry environment and the use of personal protective equipment (PPE) are recommended. This aligns with the increasing focus on "lab safety best practices" and "chemical handling guidelines" in educational and industrial settings.

In summary, 3-Pyridinecarboxamide,6-(1-methylethyl)- (CAS No. 84589-38-8) represents a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features and broad applicability make it a subject of ongoing research, reflecting the dynamic nature of modern chemical innovation.

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